molecular formula C19H18Cl2N2O3 B10888437 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,4-dichlorophenyl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,4-dichlorophenyl)methanone

Cat. No.: B10888437
M. Wt: 393.3 g/mol
InChI Key: ALJPKNJLMSPVIO-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a complex organic compound characterized by the presence of a benzodioxole group, a piperazine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with piperazine, followed by the introduction of the 2,4-dichlorophenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in the development of new drugs targeting specific biological pathways.

Medicine

Medicinally, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer cells or act as an antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity, while the dichlorophenyl group can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone
  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone

Uniqueness

Compared to similar compounds, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is unique due to the presence of the dichlorophenyl group, which can enhance its chemical stability and biological activity. This structural feature may provide it with distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-2-3-15(16(21)10-14)19(24)23-7-5-22(6-8-23)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2

InChI Key

ALJPKNJLMSPVIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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